molecular formula C16H17NO2S B2377730 (E)-N-(2-hydroxy-2-phenylpropyl)-3-(thiophen-2-yl)acrylamide CAS No. 1351664-10-2

(E)-N-(2-hydroxy-2-phenylpropyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2377730
CAS No.: 1351664-10-2
M. Wt: 287.38
InChI Key: LYOFNJNCFLVPQB-MDZDMXLPSA-N
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Description

(E)-N-(2-hydroxy-2-phenylpropyl)-3-(thiophen-2-yl)acrylamide, also known as HPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological applications. HPPA is a derivative of acrylamide that has been modified to enhance its biological activity, making it a promising candidate for the development of new drugs.

Scientific Research Applications

1. Polymer Chemistry Applications

(E)-N-(2-hydroxy-2-phenylpropyl)-3-(thiophen-2-yl)acrylamide has been utilized in polymer chemistry. For example, copolymers of N-(isopropyl)acrylamide and related acrylamide derivatives demonstrate significant influences on properties like cloud points, which are affected by the concentration of specific monomers and pH levels. These copolymers also show the potential for complexation with β-cyclodextrins, which is observable with the naked eye (Fleischmann & Ritter, 2013).

2. Chiroptical Properties and Chiral Recognition

In the realm of organic chemistry, acrylamide derivatives similar to this compound have been used to study chiroptical properties and chiral recognition. These studies involve synthesizing enantiopure acrylamide derivatives and examining their polymers' ability to discriminate between different enantiomers of organic compounds, like 1,1'-bi-2-naphthol, based on their tacticity (Lu et al., 2010).

3. Fluorescence Studies with Proteins

Fluorescence binding studies involving bovine serum albumin (BSA) and p-hydroxycinnamic acid amides, which are structurally related to this compound, have been conducted. These studies help in understanding the interaction of such compounds with proteins, offering insights into binding constants and conformational changes in the proteins (Meng et al., 2012).

4. Corrosion Inhibition Studies

Acrylamide derivatives have also been explored as potential corrosion inhibitors for metals in acidic environments. Their effectiveness in preventing copper corrosion in nitric acid solutions has been demonstrated, showcasing the utility of these compounds in industrial applications (Abu-Rayyan et al., 2022).

5. Development of Color-Changing Materials

The development of color-changing polymeric materials derived from pH-sensitive acrylated phenolphthalein derivatives, which include compounds structurally related to this compound, has been a significant area of research. These materials have applications in creating pH-sensitive hydrogels and other smart materials (Fleischmann et al., 2012).

Properties

IUPAC Name

(E)-N-(2-hydroxy-2-phenylpropyl)-3-thiophen-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-16(19,13-6-3-2-4-7-13)12-17-15(18)10-9-14-8-5-11-20-14/h2-11,19H,12H2,1H3,(H,17,18)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOFNJNCFLVPQB-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=CC=CS1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=CC=CS1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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